molecular formula C6H12F2N2 B13633456 3-(Difluoromethyl)piperidin-3-amine

3-(Difluoromethyl)piperidin-3-amine

Cat. No.: B13633456
M. Wt: 150.17 g/mol
InChI Key: CFQDPULZSWPHAC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-(Difluoromethyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the piperidine ring. This process typically requires the use of transition metal catalysts and specific reaction conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow processes and the use of automated systems to control reaction parameters .

Chemical Reactions Analysis

3-(Difluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Difluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. This can result in various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

3-(Difluoromethyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:

The presence of the difluoromethyl group in this compound makes it unique, as it can impart distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(difluoromethyl)piperidin-3-amine

InChI

InChI=1S/C6H12F2N2/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4,9H2

InChI Key

CFQDPULZSWPHAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C(F)F)N

Origin of Product

United States

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